molecular formula C18H31N5O2 B11383853 8-[(diethylamino)methyl]-1-hexyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(diethylamino)methyl]-1-hexyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11383853
M. Wt: 349.5 g/mol
InChI Key: CDQLMFMERLPJLC-UHFFFAOYSA-N
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Description

8-[(DIETHYLAMINO)METHYL]-1-HEXYL-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a purine core substituted with diethylamino, hexyl, and dimethyl groups. Its unique chemical properties make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(DIETHYLAMINO)METHYL]-1-HEXYL-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with diethylamino and hexyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

8-[(DIETHYLAMINO)METHYL]-1-HEXYL-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

8-[(DIETHYLAMINO)METHYL]-1-HEXYL-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-[(DIETHYLAMINO)METHYL]-1-HEXYL-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory therapies.

    Pentoxifylline: A purine derivative with vasodilatory properties.

Uniqueness

8-[(DIETHYLAMINO)METHYL]-1-HEXYL-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theophylline, this compound’s diethylamino and hexyl groups contribute to its unique interactions with molecular targets, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C18H31N5O2

Molecular Weight

349.5 g/mol

IUPAC Name

8-(diethylaminomethyl)-1-hexyl-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H31N5O2/c1-6-9-10-11-12-23-17(24)15-16(21(5)18(23)25)19-14(20(15)4)13-22(7-2)8-3/h6-13H2,1-5H3

InChI Key

CDQLMFMERLPJLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C(N2C)CN(CC)CC)N(C1=O)C

Origin of Product

United States

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